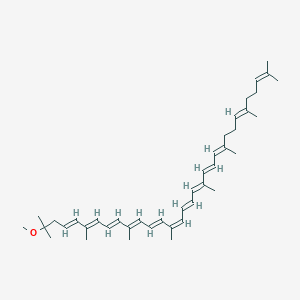

13-cis-Spheroidene

Beschreibung

Eigenschaften

Molekularformel |

C41H60O |

|---|---|

Molekulargewicht |

568.9 g/mol |

IUPAC-Name |

(6E,10E,12E,14E,16E,18Z,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene |

InChI |

InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22-,37-26+,38-27+,39-28+,40-31+ |

InChI-Schlüssel |

FJOCMTHZSURUFA-KXCOHNEYSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\CC(C)(C)OC)/C)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |

Herkunft des Produkts |

United States |

Occurrence and Biological Distribution of 13 Cis Spheroidene

Presence in Photosynthetic Bacteria, with emphasis on Rhodobacter sphaeroides

Spheroidene (B75920) is a carotenoid pigment integral to the photosynthetic machinery of certain purple bacteria, particularly within the Rhodospirillaceae family. wikipedia.org A notable example is the bacterium Rhodobacter sphaeroides, where spheroidene plays a crucial role in photosynthesis. wikipedia.orgnih.gov In anaerobically grown wild-type strains of Rhodobacter sphaeroides, spheroidene is the primary carotenoid bound to the photosynthetic reaction center. nih.gov Its biosynthesis originates from geranylgeranyl pyrophosphate (GGPP), which undergoes a series of condensation and desaturation reactions to form neurosporene (B1235373), a precursor that is then modified to produce spheroidene. wikipedia.org Under certain conditions, spheroidene can be further oxygenated to form spheroidenone (B77047). wikipedia.orgnih.gov

The functions of spheroidene in these bacteria are twofold. Primarily, it acts as an accessory light-harvesting pigment, absorbing light in the blue-green portion of the visible spectrum (320–500 nm), a range where bacteriochlorophyll (B101401) has poor absorbance. wikipedia.org This captured energy is then efficiently transferred to bacteriochlorophyll, broadening the spectrum of light that can be utilized for photosynthesis. wikipedia.org Secondly, it serves a critical photoprotective role by preventing the formation of damaging singlet oxygen, thereby protecting the bacteriochlorophyll pigments from photodestruction. wikipedia.orgnih.gov

While spheroidene is prevalent in R. sphaeroides, research has also identified its presence and that of its analogs in other photosynthetic bacteria, where it contributes to the stability and function of the photosynthetic apparatus. nih.gov

Distribution within Light-Harvesting Complexes and Reaction Centers

The distribution of spheroidene isomers is highly specific within the photosynthetic membrane of bacteria like Rhodobacter sphaeroides. The carotenoid is found in both the light-harvesting (LH) complexes and the photosynthetic reaction centers (RC), but in different isomeric forms. nih.gov

In the peripheral light-harvesting complexes (LH2), spheroidene is predominantly found in its more thermodynamically stable all-trans configuration. nih.gov This linear form is well-suited for its primary role in these complexes: absorbing light energy and transferring it efficiently to the bacteriochlorophylls. wikipedia.org

Conversely, the reaction center exclusively binds a cis-isomer of spheroidene. nih.govnih.gov Early research using resonance Raman spectroscopy suggested that spheroidene in the RC adopts a cis conformation, with 15,15'-cis being the most commonly proposed structure. wikipedia.orgnih.govnih.govnih.gov However, more detailed analyses have provided evidence that the situation is more complex. Theoretical analysis of resonance Raman spectra from spheroidene reconstituted into the RC of the carotenoidless R26 mutant of R. sphaeroides indicates the presence of two distinct cis configurations. nih.gov One of these is the 15,15'-cis isomer, while the other is identified as the 13,14-cis configuration. nih.gov This suggests that spheroidene within the reaction center exists as a mixture of stereoisomers, or that the protein environment can induce multiple specific cis conformations.

| Photosynthetic Complex | Predominant Spheroidene Isomer(s) | Primary Function |

|---|---|---|

| Light-Harvesting Complex (LH2) | all-trans-Spheroidene | Light energy absorption and transfer |

| Reaction Center (RC) | 15,15'-cis-Spheroidene and 13,14-cis-Spheroidene | Photoprotection, energy transfer |

Comparative Analysis with Other Carotenoid Isomers in Photosynthetic Organisms

Carotenoids can exist in various geometric forms due to the presence of carbon-carbon double bonds in their polyene chain. nih.gov The all-trans isomer is generally the most thermodynamically stable configuration due to minimal steric hindrance. nih.gov In contrast, cis-isomers, such as 13-cis-spheroidene, are typically less stable. nih.gov The formation of cis isomers can be induced by light, heat, or catalysts and often results in a mixture of different isomers. nih.gov Among the various cis forms, the 13-cis isomer is often characterized by a lower activation energy barrier for its formation compared to other cis isomers. nih.gov

The presence of the specific 13-cis and 15,15'-cis isomers of spheroidene in the reaction center, as opposed to the more stable all-trans form found in light-harvesting complexes, highlights a structure-function relationship dictated by the protein-binding pocket. While all-trans isomers are optimal for light harvesting due to their extended conjugated systems, the unique bent shape of cis-isomers is essential for their photoprotective role within the confined space of the reaction center. nih.govnih.gov This specific conformation is crucial for the efficient quenching of triplet excited states of bacteriochlorophyll, preventing the generation of harmful singlet oxygen. wikipedia.org

Spectroscopic studies comparing locked cis-isomers of spheroidene (e.g., 13,14-locked-cis-spheroidene) with unlocked, natural spheroidene have provided insights into the properties of these stereoisomers. researchgate.netresearchgate.net The absorption spectra of cis-isomers typically show a characteristic "cis-peak" at a higher frequency (shorter wavelength) compared to the main absorption bands of the all-trans isomer. nih.govbowdoin.edu The intensity of this cis-peak can indicate the degree of deviation from the linear, all-trans structure. bowdoin.edu For instance, isomers with a cis bond near the center of the polyene chain, like 13-cis or 15,15'-cis, tend to exhibit a more pronounced cis-peak. bowdoin.edu

| Property | all-trans Isomers | cis Isomers (e.g., 13-cis) |

|---|---|---|

| Thermodynamic Stability | Higher | Lower |

| Molecular Shape | Linear, extended | Bent, non-linear |

| Primary Role in Photosynthesis | Light-harvesting (in LH complexes) | Photoprotection (in RCs) |

| Spectroscopic Feature | Strong main absorption bands | Appearance of a "cis-peak" at shorter wavelengths |

The selection of specific cis-isomers in biological systems is not random but is driven by the functional requirements of the pigment-protein complex. While other photosynthetic organisms, such as green plants, also utilize cis-carotenoids (e.g., 15-cis-β-carotene) in their reaction centers, the presence of a mix including this compound in bacteria like R. sphaeroides underscores the diverse strategies evolved in nature to optimize light harvesting and photoprotection. nih.gov

Biosynthesis and Metabolic Pathways of Spheroidene

Enzymatic Steps and Precursors in Spheroidene (B75920) Biosynthesis

The journey to spheroidene begins with the universal precursor for all carotenoids: geranylgeranyl pyrophosphate (GGPP). wikipedia.org Two molecules of GGPP are condensed to create the initial C40 carotenoid backbone, phytoene (B131915). wikipedia.org This foundational step is catalyzed by phytoene synthase. From phytoene, a cascade of enzymatic reactions unfolds to yield spheroidene.

The biosynthesis of spheroidene from phytoene in organisms like Rhodobacter sphaeroides involves a sequence of desaturation, hydroxylation, and methylation steps. wikipedia.orgmdpi.com The enzyme phytoene desaturase is responsible for introducing three double bonds into the phytoene molecule, resulting in the formation of neurosporene (B1235373). researchgate.netosti.gov

Following the synthesis of neurosporene, the pathway continues with the following key enzymatic modifications:

Hydroxylation: The enzyme hydroxyneurosporene synthase (CrtC) adds a hydroxyl group to neurosporene. mdpi.comnih.gov

Desaturation: Another desaturation step is carried out by methoxyneurosporene desaturase (CrtD). mdpi.comnih.gov

Methylation: The final step in the formation of spheroidene is the methylation of the hydroxyl group, a reaction catalyzed by hydroxyneurosporene-O-methyltransferase (CrtF). mdpi.comnih.govmdpi.com

It's noteworthy that under certain conditions, spheroidene can be further converted to spheroidenone (B77047) by the enzyme spheroidene monooxygenase (CrtA). mdpi.com

The following table provides a summary of the key enzymes and their functions in the spheroidene biosynthetic pathway.

| Enzyme | Gene | Function |

| Geranylgeranyl pyrophosphate synthase | crtE | Synthesizes GGPP, the precursor for carotenoids. mdpi.com |

| Phytoene synthase | crtB | Condenses two molecules of GGPP to form phytoene. mdpi.com |

| Phytoene desaturase | crtI | Catalyzes three desaturation steps to convert phytoene to neurosporene. mdpi.comresearchgate.netosti.gov |

| Hydroxyneurosporene synthase | crtC | Adds a hydroxyl group to neurosporene. mdpi.comnih.gov |

| Methoxyneurosporene desaturase | crtD | Catalyzes a desaturation reaction. mdpi.comnih.gov |

| Hydroxyneurosporene-O-methyltransferase | crtF | Methylates the hydroxyl group to form spheroidene. mdpi.comnih.govmdpi.com |

| Spheroidene monooxygenase | crtA | Converts spheroidene to spheroidenone under aerobic conditions. mdpi.com |

Genetic Regulation of Spheroidene Production Pathways

The production of spheroidene is a highly regulated process, influenced by environmental cues such as light and oxygen levels. nih.gov In photosynthetic bacteria like Rhodobacter species, the genes responsible for carotenoid biosynthesis, known as crt genes, are often found clustered together. infona.ploup.com

Several regulatory proteins have been identified that control the expression of these crt genes. For instance, in Rhodobacter species, the expression of the crtA and crtI-crtB operons is influenced by the regulatory protein RegA. nih.gov Another regulatory protein, TspO, has been shown to have a negative regulatory effect on the expression of crtA and crtI. nih.gov This intricate network of regulators ensures that the production of spheroidene and other carotenoids is finely tuned to the metabolic needs of the cell. nih.gov

Studies have shown that under aerobic conditions and high light intensity, the biosynthesis of carotenoids is upregulated to provide enhanced protection against oxidative stress. nih.gov For example, the transition from anaerobic to aerobic growth in Rhodobacter species leads to the synthesis of spheroidenone, which is a more potent antioxidant than spheroidene. nih.gov This shift is accompanied by increased transcript levels of the spheroidene ketolase gene (crtA). nih.gov

The table below summarizes some of the key regulatory factors and their effects on spheroidene biosynthesis genes.

| Regulatory Factor | Affected Genes/Operons | Effect on Expression |

| Oxygen | crtI-crtB operon | Upregulation nih.gov |

| Light | Spheroidene ketolase gene (crtA) | Upregulation nih.gov |

| RegA | crtA and crtI-crtB operon | Positive regulation nih.gov |

| TspO | crtA and crtI | Negative regulation nih.gov |

Metabolic Engineering Approaches for Spheroidene Pathway Manipulation

The understanding of the genetic and enzymatic basis of spheroidene biosynthesis has paved the way for metabolic engineering strategies to manipulate this pathway. wikipedia.org These approaches aim to enhance the production of spheroidene or to redirect the metabolic flux towards the synthesis of other valuable carotenoids. wikipedia.orgfrontiersin.org

One common strategy involves the overexpression of key enzymes in the pathway. For example, overexpressing the gene for a rate-limiting enzyme can lead to a significant increase in the final product yield. wikipedia.org Conversely, blocking competing metabolic pathways can also enhance the production of the desired compound by channeling more precursors into the target pathway. wikipedia.orgnih.govacs.org

Heterologous gene expression is another powerful tool in metabolic engineering. wikipedia.org This involves introducing genes from different organisms to create novel biosynthetic pathways or to improve existing ones. For instance, researchers have successfully engineered Rhodobacter sphaeroides to produce lycopene (B16060) by replacing its native three-step phytoene desaturase with a four-step desaturase from another bacterium. nih.govacs.org

Furthermore, enzyme engineering techniques can be employed to alter the properties of biosynthetic enzymes, such as their substrate specificity or catalytic efficiency. wikipedia.org This can lead to the production of novel carotenoids or improved yields of existing ones.

The following table outlines some of the metabolic engineering strategies that have been applied to the spheroidene pathway and related carotenoid production.

| Strategy | Target | Outcome |

| Heterologous gene expression | Replacement of native crtI with a four-step phytoene desaturase (crtI₄) from Rhodospirillum rubrum and deletion of crtC in Rhodobacter sphaeroides. nih.govacs.org | Production of lycopene. nih.govacs.org |

| Blocking competing pathways | Knocking out the zwf gene to block the pentose (B10789219) phosphate (B84403) pathway in a lycopene-producing Rhodobacter sphaeroides strain. nih.govacs.org | 88% improvement in lycopene content. nih.govacs.org |

| Reinforcing precursor pathways | Integration of the dxs gene (encoding 1-deoxy-D-xylulose-5-phosphate synthase) in combination with zwf deletion in a lycopene-producing Rhodobacter sphaeroides strain. nih.govacs.org | Further increase in lycopene production to 10.32 mg/g dry cell weight. nih.govacs.org |

| Refactoring the methylerythritol phosphate (MEP) pathway | Overexpression of crtE and introduction of crtI₄ in a high coenzyme Q₁₀ producing strain of Rhodobacter sphaeroides (HY01). nih.gov | Lycopene production of 126.1 mg/L. nih.gov |

| Using temporal promoters | Controlling the expression of genes in the MEP pathway using temporal promoters in an engineered Rhodobacter sphaeroides strain. nih.gov | Increased lycopene production to 283.1 mg/L. nih.gov |

Functional Mechanisms in Photosynthesis

Role in Light-Harvesting Energy Transfer to Bacteriochlorophylls

Carotenoids like 13-cis-spheroidene are essential accessory pigments in the light-harvesting complexes of photosynthetic organisms. ontosight.ai They absorb light in regions of the solar spectrum where bacteriochlorophylls, the primary photosynthetic pigments, absorb weakly. bowdoin.edu This captured energy is then efficiently transferred to the bacteriochlorophylls, significantly broadening the spectrum of light that can be used for photosynthesis. ontosight.aimdpi.com

The energy transfer process from carotenoids to bacteriochlorophylls is governed by complex photophysical principles. After absorbing a photon, the carotenoid is elevated to an excited singlet state. The primary pathway for energy transfer is from the S2 (11Bu+) state of the carotenoid to the Qx state of bacteriochlorophyll (B101401). mdpi.com However, if the internal conversion from the carotenoid's S2 state to its lower-energy S1 (21Ag-) state is sufficiently rapid, an alternative transfer pathway from the carotenoid S1 state to the Qy state of bacteriochlorophyll can also occur. mdpi.com The efficiency of these energy transfer pathways is influenced by the number of conjugated double bonds in the carotenoid's structure. pnas.org

In the context of the light-harvesting complex, this compound is strategically positioned to facilitate this energy transfer. Its unique locked-cis configuration plays a role in optimizing its interaction with the surrounding bacteriochlorophyll molecules, thereby ensuring a high quantum yield of energy transfer to the reaction center where the primary photochemical events of photosynthesis take place. ontosight.ai

Photoprotective Functions against Oxidative Damage

Under conditions of excessive light, the photosynthetic apparatus can become over-excited, leading to the formation of damaging reactive oxygen species (ROS). nih.gov Carotenoids, including this compound, are the primary defense against this photo-oxidative damage. scispace.comnih.gov

Triplet Energy Quenching Mechanisms of Spheroidene (B75920)

When the normal pathway of electron transfer in the photosynthetic reaction center is saturated, the excited triplet state of bacteriochlorophyll (³BChl) can be formed. scispace.comrsc.org This long-lived triplet state can react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂), which can cause widespread cellular damage. scispace.commdpi.com Spheroidene plays a critical protective role by quenching this ³BChl state through triplet-triplet energy transfer. rsc.orgnih.gov

The process involves the transfer of energy from the ³BChl to the ground state spheroidene, resulting in the formation of a ground state bacteriochlorophyll and a triplet state spheroidene (³spheroidene). scispace.comnih.gov The energy of the ³spheroidene is then safely dissipated as heat, preventing the formation of singlet oxygen. nih.govacs.org The efficiency of this quenching is remarkable; the triplet state of spheroidene is formed and subsequently decays back to the ground state with a lifetime of approximately 7.0 ± 0.5 microseconds, significantly shorter than the 60 ± 5 microsecond lifetime of the unquenched primary donor triplet state. nih.gov

| Parameter | Value |

| Spheroidene triplet state lifetime | 7.0 ± 0.5 µs nih.gov |

| Unquenched primary donor triplet lifetime | 60 ± 5 µs nih.gov |

Prevention of Singlet Oxygen Formation

The primary mechanism by which this compound prevents the formation of singlet oxygen is through the rapid quenching of the bacteriochlorophyll triplet state, as described above. scispace.comnih.gov By intercepting the precursor to singlet oxygen formation, spheroidene effectively neutralizes the threat of photo-oxidative damage. scispace.com While some studies suggest that certain carotenoids might provide less protection against externally generated singlet oxygen compared to their derivatives like spheroidenone (B77047), their role in preventing its endogenous formation within the photosynthetic apparatus is undisputed. nih.gov The ability of carotenoids to quench singlet oxygen directly is also a recognized antioxidant mechanism. mdpi.comresearchgate.net

Influence of Isomeric Configuration on Photophysical Processes

The specific isomeric configuration of a carotenoid has a profound impact on its photophysical properties and, consequently, its biological function. nih.govacs.org The presence of carotenoids in their cis configurations within reaction centers, as opposed to the all-trans forms typically found in light-harvesting antenna complexes, suggests distinct functional roles for these stereoisomers. rsc.org

The 13-cis configuration of spheroidene is not arbitrary; it is thought to be a result of natural selection to optimize its photoprotective capabilities. rsc.orgpsu.edu The cis-conformer is believed to have an advantage over its trans counterpart in quenching triplet energy. rsc.org Theoretical studies and time-resolved spectroscopy have indicated that the dissipation of triplet energy in cis-isomers is facilitated by rotational motions around the central double bonds. rsc.orgacs.org This motion enhances the intersystem crossing from the triplet state back to the ground state, effectively dissipating the excess energy. acs.org

While sensitized cis-to-trans isomerization has been proposed as a key mechanism for triplet energy dissipation, some research suggests that complete isomerization is not necessary. scispace.comnih.govresearchgate.net Instead, a twisting of the carbon-carbon double bond can lead to a crossing point between the singlet and triplet energy states, allowing for efficient relaxation to the ground state without a full conformational change. scispace.comnih.gov Studies on "locked" cis-isomers, which are incapable of cis-to-trans isomerization, have provided further insights, revealing that while isomerization can play a role, the intrinsic properties of the cis-geometry are crucial for the photophysical dynamics. acs.orgpsu.eduresearchgate.net The specific binding pocket within the pigment-protein complex also plays a role in selecting and stabilizing the 15,15'-cis isomer in the reaction centers of some species like Rhodobacter sphaeroides. rsc.org

Advanced Spectroscopic Investigations of 13 Cis Spheroidene

Ultrafast Time-Resolved Absorption Spectroscopy for Excited-State Dynamics

Ultrafast time-resolved absorption spectroscopy is a powerful tool for probing the fleeting existence and transformations of molecules in their excited states. For 13-cis-spheroidene, these studies have provided critical insights into the deactivation pathways of its excited singlet states, S1 and S2.

Studies on S1 and S2 Excited States and their Deactivation Pathways

Upon photoexcitation, spheroidene (B75920) absorbs light, transitioning from its ground state (S₀) to the second excited singlet state (S₂), which is a strongly allowed transition. nih.gov From the S₂ state, the molecule undergoes a rapid series of deactivation processes. The general scheme involves the decay of the S₂ state to a vibrationally "hot" S₁ state, followed by vibrational relaxation within the S₁ state, and finally, internal conversion from the S₁ state back to the ground state. acs.org

Studies on various geometric isomers of spheroidene, including cis and trans configurations, have revealed that the lifetime of the lowest excited singlet state (S₁) is consistently shorter for cis isomers compared to their all-trans counterparts. nih.govnih.gov This is noteworthy because the excited state energy of the cis isomer is typically higher than that of the trans isomer. nih.gov Quantum theoretical calculations suggest that the electronic coupling terms are significantly higher for cis isomers, leading to internal conversion rates that are roughly double those of the all-trans species. nih.govnih.gov

The involvement of an intermediate state, often denoted as S, in the deactivation pathway from S₂ to S₁ has been a topic of discussion. nih.govvu.nl In some carotenoids, this S state is populated in a sequential scheme (S₂ → hot S₁ → S₁ → S*). acs.org However, for spheroidene in a low polarizability solvent like cyclohexane, rapid relaxation (around 30 fs) to an intermediate state, Sx, lying between S₁ and S₂, is observed. rsc.org In contrast, in a high polarizability solvent like carbon disulfide (CS₂), a direct S₂ → S₁ process appears to be sufficient to explain the data. rsc.org This solvent-dependent activation of an intermediate state suggests that the relative energy levels of S₂ and Sx are influenced by the solvent's polarizability. rsc.org

The table below summarizes the excited-state lifetimes for different isomers of spheroidene.

| Isomer | State | Lifetime (ps) | Solvent | Reference |

| all-trans-spheroidene | S₁ | 9.5 | n-hexane | acs.org |

| 13,14-locked-cis-spheroidene | S₁ | 8.7 | n-hexane | acs.org |

| all-trans-spheroidene | S₂ | 0.19 | n-hexane | acs.org |

| 13,14-locked-cis-spheroidene | S₂ | 0.17 | n-hexane | acs.org |

| central-cis-spheroidene | S₁ | 4.9 | EPA | nih.gov |

| terminal-cis-spheroidene | S₁ | 8.2 | EPA | nih.gov |

Analysis of Singlet-Triplet Crossing and Isomerization Dynamics

While singlet excited states are the primary focus of ultrafast absorption studies, the dynamics of triplet states and their interplay with singlet states are also crucial, particularly in the context of photoprotection. The process of cis-to-trans isomerization in the lowest triplet state (T₁) has been investigated for various spheroidene isomers. acs.org

Theoretical studies using density functional theory (DFT) have explored the potential energy surface for triplet energy relaxation through cis-to-trans isomerization. scispace.com For 15,15'-cis-spheroidene, it was found that complete cis-to-trans isomerization is not a prerequisite for singlet-triplet energy crossing. scispace.comresearchgate.net A twisted conformation around the C15-C15' bond can lead to a crossing point between the singlet and triplet potential energy surfaces. scispace.comresearchgate.net Similar investigations have been conducted for the 13,14-cis stereoisomer and a "locked" 13,14-cis-spheroidene, which is incapable of isomerization. scispace.comresearchgate.net These studies help to understand the triplet energy dissipation mechanism. scispace.com

Time-resolved absorption spectroscopy has been used to track the cis-to-trans isomerization of spheroidene isomers in the T₁ state. acs.org The rate and quantum yield of this isomerization process were found to increase systematically in the order of 13'-cis, 9-cis, 13-cis, and 15-cis isomers. acs.org This suggests that the position of the cis bond significantly influences the isomerization dynamics in the triplet state.

Resonance Raman Spectroscopy for Structural Conformation and Vibrational Analysis

Resonance Raman (rR) spectroscopy is a highly selective technique that enhances the vibrational modes associated with the electronic chromophore of a molecule. It has been extensively used to probe the structural details of this compound.

Elucidation of Cis-Bond Location and Conformational Changes

Resonance Raman spectroscopy has been instrumental in confirming the presence and location of cis bonds in spheroidene isomers. researchgate.net The rR spectra of different geometric isomers exhibit distinct features, particularly in the C=C stretching region (around 1500-1600 cm⁻¹) and the "fingerprint" region (around 1100-1400 cm⁻¹). researchgate.netnih.gov For instance, the presence of a strong "cis-peak" in the absorption spectrum, coupled with specific rR spectral features, helped to assign the 13,14-cis configuration to a stable isomer of spheroidene. nih.gov

Furthermore, rR studies have revealed that the conformation of spheroidene can be significantly distorted when bound to proteins, such as in photosynthetic reaction centers. universiteitleiden.nl The observation of an intense hydrogen-out-of-plane (HOOP) vibration at 958 cm⁻¹ in the rR spectrum of reaction center-bound spheroidene indicates a twisted, non-planar conformation. universiteitleiden.nl DFT calculations of rR spectra for different cis configurations, including 13,14-cis and 15,15'-cis, have been compared with experimental spectra to determine the most likely conformation within the protein binding pocket. nih.govrsc.org These studies suggest that while the 15,15'-cis configuration is predominant, the 13,14-cis isomer may also be present in reconstituted reaction centers. rsc.orgebi.ac.uk

The table below shows characteristic Raman bands for different spheroidene isomers.

| Isomer | Raman Band (cm⁻¹) | Vibrational Mode | Reference |

| all-trans-spheroidene | ~1520 | C=C stretch (ν₁) | nih.gov |

| 15,15'-cis spheroidene | 1239 | Key line for 15-cis configuration | acs.org |

| RC-bound spheroidene | 958 | Hydrogen-out-of-plane (HOOP) | universiteitleiden.nl |

Isotope-Labeled Spheroidene Studies via Raman Spectroscopy

The use of isotopically labeled spheroidene has provided more definitive assignments of vibrational modes in rR spectra. nih.gov By selectively substituting specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C or ²H for ¹H), researchers can observe shifts in the corresponding vibrational frequencies. cas.cnrsc.org

Studies on ¹³C-labeled spheroidenes have been particularly insightful. nih.gov For example, the substitution of ¹³C at the 14'- and 15'-positions of spheroidene resulted in noticeable changes in the C=C stretching region of the rR spectrum. nih.gov These isotope-induced shifts, when compared with DFT calculations, have helped to confirm the vibrational assignments and provide a more detailed understanding of the mode compositions. nih.gov This approach has been crucial in differentiating between possible cis configurations, such as 13,14-cis and 15,15'-cis, in protein-bound environments. ebi.ac.uk Deuterium-labeled spheroidenes have also been proposed for assigning HOOP modes in distorted polyene chains. universiteitleiden.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the stereochemistry of double bonds. organicchemistrydata.orgsavemyexams.com In the context of this compound, NMR provides definitive evidence for the configuration of the polyene chain.

Solid-state magic angle spinning (MAS) ¹³C NMR spectroscopy has been a particularly powerful tool for studying spheroidene within its native protein environment in photosynthetic reaction centers. universiteitleiden.nl By reconstituting reaction centers with specifically ¹³C-labeled spheroidene, researchers can obtain high-resolution spectra that reveal details at the atomic level. universiteitleiden.nl

A key finding from these studies is the upfield shift of ¹³C resonances upon trans-to-cis isomerization, a phenomenon known as the γ-effect. universiteitleiden.nl For instance, the ¹³C resonance of a carbon atom in a γ-position to the cis-bond will shift upfield by approximately 5-12 ppm. universiteitleiden.nl In an experiment with [14'-¹³C]-spheroidene reconstituted into reaction centers, the ¹³C label was found to resonate at 125.3 ppm, which is a 6.6 ppm upfield shift compared to the all-trans isomer. universiteitleiden.nl This provided strong evidence for a 15,15'-Z (cis) configuration of the chromophore in the active site, supporting earlier suggestions from resonance Raman studies. universiteitleiden.nl

The table below presents ¹³C NMR chemical shift data for spheroidene.

| Labeled Position | Isomer/Environment | Chemical Shift (ppm) | Reference |

| [14'-¹³C] | all-trans (solid) | 133.9 | universiteitleiden.nl |

| [14'-¹³C] | RC-bound (15,15'-Z) | 125.3 | universiteitleiden.nl |

This integrated approach, combining ultrafast spectroscopy, resonance Raman, and NMR, has provided a comprehensive and detailed picture of the photophysical properties and structural characteristics of this compound.

Application of ¹³C Magic Angle Spinning NMR for In Situ Analysis

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C Magic Angle Spinning (MAS) NMR, has proven to be a powerful tool for the in situ characterization of carotenoid configurations within protein complexes. nih.gov This technique is particularly valuable for studying molecules like spheroidene in their native environments, such as the photosynthetic reaction center (RC) of bacteria like Rhodobacter sphaeroides. nih.govuniversiteitleiden.nl

In a notable study, carotenoid-less reaction centers of R. sphaeroides R26 were reconstituted with spheroidene that was specifically isotopically labeled at the C-14' or C-15' positions. nih.govuniversiteitleiden.nl By using ¹³C MAS NMR difference spectroscopy, the signals from these labels could be distinguished from the natural abundance background signals of the protein and detergent. nih.govuniversiteitleiden.nl

The key finding was a significant upfield shift of the ¹³C resonances of the labeled spheroidene upon its incorporation into the protein complex. nih.gov The resonance for [14'-¹³C]-spheroidene was observed at 125.3 ppm, which is a 6.6 ppm upfield shift compared to its position in all-trans-spheroidene. universiteitleiden.nl This upfield shift is indicative of a γ-gauche effect, which provides strong evidence for a cis configuration around the 15,15'-double bond. nih.govuniversiteitleiden.nl This finding from MAS NMR favored a cis configuration, which was in contrast to some earlier interpretations of X-ray diffraction data that suggested a trans configuration. nih.govuniversiteitleiden.nl

Table 1: ¹³C NMR Chemical Shift Data for Spheroidene

| Compound/State | Labeled Position | Chemical Shift (ppm) | Upfield Shift (ppm) |

| [14'-¹³C]-spheroidene in R26 RC | C-14' | 125.3 | 6.6 |

| [15'-¹³C]-spheroidene in R26 RC | C-15' | Not specified | 5.2 |

| [14'-¹³C]-spheroidene (all-trans) | C-14' | 133.9 | N/A |

Data sourced from de Groot et al. (1992) and other related studies. nih.govuniversiteitleiden.nl

These in situ MAS NMR studies have been instrumental in resolving ambiguities regarding the precise geometric isomerization of spheroidene within the reaction center, demonstrating the power of this technique for determining molecular structure in complex biological systems at an atomic level. nih.govuniversiteitleiden.nl

Conformational Analysis using NMR Techniques

NMR spectroscopy in solution provides a powerful means to analyze the conformational preferences and dynamics of flexible molecules like this compound. copernicus.org Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional NMR methods (e.g., HSQC, HMBC, NOESY) are employed to elucidate the three-dimensional structure and the relative populations of different conformers in solution. mdpi.com

For carotenoids, the conformation is largely defined by the torsional angles of the polyene chain. Cis-isomers, such as this compound, are generally less thermodynamically stable than the all-trans form due to steric hindrance. nih.gov This can lead to a non-planar, twisted conformation of the polyene chain.

Detailed conformational analysis often involves comparing experimental NMR data with theoretical calculations. copernicus.org For instance, the Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons, which can help to define the spatial arrangement of the molecule. By comparing observed NOEs with those predicted for different calculated low-energy conformers, a population-weighted average conformation in solution can be determined. copernicus.org

While specific detailed conformational analyses of this compound using a full suite of 2D NMR techniques are not extensively reported in the provided search results, the general methodology is well-established for similar molecules. copernicus.orgmdpi.com Resonance Raman spectroscopy studies, combined with density functional theory (DFT) calculations, have suggested that in addition to a 15,15'-cis configuration, a 13,14-cis isomer is a likely candidate for an additional spheroidene structure in the reaction center. rsc.org This indicates that the local protein environment can stabilize specific cis-conformations.

Electronic Absorption and Fluorescence Spectroscopy for Energy Level Characterization

Electronic absorption and fluorescence spectroscopy are fundamental techniques for characterizing the excited electronic states of carotenoids like this compound. acs.org The extended π-electron conjugated system of spheroidene gives rise to strong absorption in the visible region of the electromagnetic spectrum. researchgate.net

The absorption spectrum of carotenoids is dominated by a strongly allowed transition from the ground electronic state (S₀, or 1¹Ag⁻) to the second excited singlet state (S₂, or 1¹Bu⁺). acs.orgmdpi.com This transition is responsible for the characteristic vibrant color of these pigments. The spectrum typically shows a vibronic structure, with multiple peaks corresponding to different vibrational levels of the S₂ state. mdpi.com The position of the absorption maximum is sensitive to the length of the conjugated polyene chain, with longer chains resulting in a red-shift (a shift to longer wavelengths). acs.org For this compound, the presence of the cis bend in the chromophore can lead to a slight blue-shift and the appearance of a "cis-band" at shorter wavelengths compared to the all-trans isomer. bowdoin.edu

Fluorescence from carotenoids is generally weak because of a very rapid internal conversion from the S₂ state to the first excited singlet state (S₁, or 2¹Ag⁻). The S₁ state is of the same symmetry as the ground state, making the S₁ → S₀ transition symmetry-forbidden. acs.org However, some S₂ → S₀ fluorescence can be observed, and its quantum yield is an important parameter in understanding the photophysics of these molecules. acs.org The energy of the S₁ state is a critical factor in determining the efficiency of energy transfer to bacteriochlorophyll (B101401) in photosynthetic systems. acs.org

Table 2: Spectroscopic Properties of Spheroidene Isomers

| Isomer/Solvent | Absorption Max (S₀→S₂) (nm) | Fluorescence Max (nm) | S₂ Fluorescence Quantum Yield (x 10⁻⁴) |

| all-trans-spheroidene (in THF) | ~450 | Not specified | Not specified |

| 13,14-locked-cis-spheroidene (in EPA) | ~445 | Not specified | Not specified |

| 3,4-dihydrospheroidene (9 C=C) | Not specified | Not specified | 2.7 ± 0.3 |

Data compiled from various spectroscopic studies. acs.orgmdpi.comresearchgate.net The absorption maximum can vary depending on the solvent.

Studies on a series of spheroidene analogs have shown a systematic change in spectroscopic properties with the extent of π-electron conjugation. As the conjugation length increases, the absorption spectra red-shift, and there is a crossover from dominant S₁ → S₀ emission to dominant S₂ → S₀ emission. acs.org The lifetime of the S₁ state also decreases as the conjugated chain length increases. acs.org These systematic investigations provide a framework for understanding how the specific structure of this compound influences its energy levels and subsequent photophysical behavior.

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. daveadamslab.com It is an exquisitely sensitive probe of molecular chirality. While the this compound molecule itself is achiral in its ground state in solution, it can become chirally perturbed when bound to a protein, adopting a twisted, non-planar conformation. ebi.ac.ukacs.org

When spheroidene is incorporated into the asymmetric binding pocket of a protein, such as the photosynthetic reaction center, interactions with the surrounding amino acid residues induce a chiral conformation in the carotenoid's polyene chain. This induced chirality gives rise to a CD signal. ebi.ac.uk The shape and intensity of the CD spectrum are therefore highly informative about the conformation of the spheroidene molecule within its binding site. acs.org

Optical absorption and circular dichroism experiments have been used to demonstrate that spheroidene reconstituted into the reaction centers of Rhodobacter sphaeroides R26 is bound in a single, specific site and adopts the same structure and environment as the native carotenoid. ebi.ac.uk Furthermore, the configuration of spheroidene in the reaction center has been determined to be 15-cis through a combination of techniques including CD spectroscopy. acs.org The CD spectra provide a unique fingerprint for the specific twisted conformation of the bound carotenoid, which is a result of the interplay between the intrinsic conformational preferences of the cis-isomer and the steric constraints imposed by the protein environment.

Analytical and Separation Methodologies for Spheroidene Isomers

High-Performance Liquid Chromatography (HPLC) for Purification and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and separation of carotenoid isomers, including those of spheroidene (B75920). creative-proteomics.comfoodandnutritionjournal.org Its high resolution and sensitivity make it ideal for distinguishing between structurally similar cis/trans isomers. creative-proteomics.comnih.gov

Reversed-phase HPLC is the most common approach for carotenoid analysis. foodandnutritionjournal.org In this method, a non-polar stationary phase, often a C18 or C30 alkyl chain bonded to silica, is used in conjunction with a polar mobile phase. nih.govfishersci.com The C30 column, in particular, has shown excellent capabilities for separating hydrophobic, structurally related isomers like those of carotenoids. fishersci.com The longer alkyl chain of the C30 phase provides enhanced shape selectivity, which is critical for resolving geometric isomers. fishersci.com

The choice of mobile phase is critical for achieving optimal separation. foodandnutritionjournal.org A mixture of solvents is typically used to fine-tune the separation. For instance, a mobile phase consisting of acetonitrile, methanol, and dichloromethane (B109758) has been successfully used for the separation of various carotene isomers. foodandnutritionjournal.org The addition of modifiers like triethylamine (B128534) (TEA) can improve the recovery of carotenoids. foodandnutritionjournal.org The specific composition of the mobile phase can be adjusted to optimize the retention times and resolution of the spheroidene isomers. foodandnutritionjournal.orgfishersci.com

Detection in HPLC systems for carotenoid analysis is commonly performed using a UV-Vis detector or a photodiode array (PDA) detector. creative-proteomics.com These detectors allow for the quantification of individual isomers based on their distinct retention times and absorption spectra. creative-proteomics.com The PDA detector is particularly useful as it provides complete UV-Vis spectra of the eluting compounds, which aids in the identification of cis/trans isomers based on the presence and intensity of the "cis-peak". rsc.orgbowdoin.edu

The separation of spheroidene isomers is often challenging due to their similar structures. However, by carefully optimizing the HPLC conditions, including the stationary phase, mobile phase composition, and column temperature, it is possible to achieve effective separation. fishersci.comsioc-journal.cn For example, a study on the separation of all-trans-spheroidene and its iodine-sensitized isomers successfully utilized a calcium hydroxide (B78521) column. sioc-journal.cn Another study demonstrated that lower column temperatures can improve the resolution of β-carotene isomers on a C30 column. fishersci.com

A typical HPLC analysis of a mixture of spheroidene isomers would show the all-trans isomer having the longest retention time, with the various cis isomers eluting earlier. researchgate.net The elution order of cis isomers is generally related to their polarity, with more polar isomers eluting first on a reversed-phase column. researchgate.net

Table 1: HPLC Conditions for Carotenoid Isomer Separation

| Parameter | Description | Reference |

| Column | C30 reversed-phase, 5 µm, 4.6 × 150 mm | fishersci.com |

| Mobile Phase | Gradient of acetonitrile, methanol, and MTBE | fishersci.com |

| Flow Rate | 1.0 mL/min | thermofisher.com |

| Column Temperature | 10 °C for optimal resolution | fishersci.com |

| Detector | UV-Vis or Photodiode Array (PDA) | creative-proteomics.com |

| Injection Volume | 10 µL | thermofisher.com |

Mass Spectrometry Applications in Spheroidene Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of carotenoids like spheroidene. creative-proteomics.comnih.gov When coupled with a separation technique like HPLC (LC-MS), it provides comprehensive information about the molecular weight and fragmentation patterns of the analytes. creative-proteomics.comjst.go.jp

Several ionization techniques are used for carotenoid analysis, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being the most common. creative-proteomics.comjst.go.jp APCI is often preferred for the analysis of less polar carotenoids. nih.gov In positive-ion APCI-MS, carotenoids typically form protonated molecules [M+H]+. jst.go.jp The fragmentation of these ions in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. nih.gov For instance, the loss of specific neutral molecules, such as water or toluene (B28343), can be indicative of the presence of certain functional groups or structural features. nih.govuniversiteitleiden.nl

The mass spectrum of spheroidene shows a parent peak corresponding to its molecular weight. universiteitleiden.nl Further fragmentation can lead to characteristic ions. For example, the loss of toluene and m-xylene (B151644) are known fragmentation pathways for many carotenoids. universiteitleiden.nl The presence of a tertiary ether function in spheroidene can also give rise to a specific fragment ion. universiteitleiden.nl

High-resolution mass spectrometry allows for the determination of the exact mass of the molecule, which can be used to confirm its elemental composition. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas.

Native mass spectrometry is an emerging technique that allows for the study of protein-pigment complexes in their near-native state. nih.gov This has been applied to the reaction center complex of Rhodobacter sphaeroides, which contains spheroidene. nih.gov By using gentle ionization and collisional activation, it is possible to observe the non-covalent interactions between the spheroidene molecule and the protein subunits. nih.gov

Table 2: Characteristic Mass Spectrometry Data for Spheroidene

| Ionization Mode | Ion Type | m/z (mass-to-charge ratio) | Significance | Reference |

| EI | Parent Peak | 568.4646 | Molecular weight of spheroidene | universiteitleiden.nl |

| EI | Fragment | 476 | Loss of toluene (M+ - 92) | universiteitleiden.nl |

| EI | Fragment | 462 | Loss of m-xylene (M+ - 106) | universiteitleiden.nl |

| EI | Fragment | 73 | (C4H9O)+ ion from the ether function | universiteitleiden.nl |

| APCI (+) | Protonated Molecule | [M+H]+ | Molecular weight information | jst.go.jp |

Chromatographic Techniques for Studying Isomerization under Various Conditions

Chromatographic techniques, particularly HPLC, are instrumental in studying the isomerization of spheroidene under different conditions, such as exposure to light, heat, and chemical catalysts. sioc-journal.cnmdpi.com By analyzing the changes in the chromatogram over time, researchers can monitor the conversion of one isomer to another. bowdoin.edu

Iodine-sensitized photoisomerization is a common method used to generate a mixture of cis-trans isomers of carotenoids, including spheroidene. sioc-journal.cn Analysis of this mixture by HPLC allows for the isolation and identification of various isomers that may not be readily available from natural sources. sioc-journal.cn For example, a study using a calcium hydroxide column successfully separated a complex mixture of spheroidene isomers produced by iodine-sensitized photoisomerization. sioc-journal.cn

The stability of carotenoid isomers can also be investigated using chromatography. mdpi.com For example, the isomerization of all-trans-β-carotene to its cis isomers upon heating has been demonstrated through HPLC analysis. mdpi.com Similar studies can be applied to 13-cis-spheroidene to understand its stability and the conditions that promote its conversion to other isomers.

Time-resolved absorption spectroscopy, often coupled with a separation step, can be used to study the dynamics of isomerization in the excited state. acs.org For instance, the cis-to-trans isomerization of various spheroidene isomers in the triplet state has been investigated using this technique, providing insights into the quantum yields and rates of isomerization. acs.org

Furthermore, studies have explored the influence of the local environment, such as the binding pocket of a protein, on the isomeric configuration of spheroidene. rsc.orggla.ac.uk HPLC analysis of carotenoids extracted from these protein complexes can reveal the specific isomer that is preferentially bound. gla.ac.uk For instance, it is believed that the 15,15'-cis isomer of spheroidene is the naturally occurring form in the photosynthetic reaction center of some bacteria. wikipedia.org

The investigation of "locked" isomers, which are synthetically modified to prevent isomerization around a specific double bond, provides a powerful tool for understanding the properties of individual stereoisomers. rsc.orgresearchgate.net HPLC is used to purify these locked isomers and to compare their chromatographic behavior and spectroscopic properties to their unlocked counterparts. researchgate.netresearchgate.net

Theoretical and Computational Studies of 13 Cis Spheroidene

Density Functional Theory (DFT) Calculations for Ground and Excited State Structures

Density Functional Theory (DFT) has proven to be a robust method for determining the geometries and vibrational frequencies of carotenoids in both their ground (S₀) and excited (T₁) states. rsc.orgacs.org DFT calculations, often using functionals like BP86 and B3LYP with basis sets such as 6-311G(d), have been instrumental in analyzing the structural configurations of spheroidene (B75920) isomers. rsc.org

Studies combining resonance Raman spectroscopy with DFT calculations have been pivotal in identifying the specific conformations of spheroidene within photosynthetic reaction centers. rsc.orgnih.gov For instance, DFT calculations were crucial in assigning a specific transition in the resonance Raman spectra of reconstituted R26 reaction centers to the 13,14-cis configuration of spheroidene. nih.gov These computational approaches can accurately reproduce the variations in vibrational frequencies that occur with isotopic labeling, further validating the assignments of experimental spectra. acs.org

Research has shown that while the wild-type reaction center of Rhodobacter sphaeroides primarily contains the 15,15'-cis isomer, reconstituted reaction centers can also accommodate the 13,14-cis configuration. rsc.org DFT calculations have been employed to investigate the triplet state and the associated energy dissipation mechanisms of these different conformers. rsc.orgscispace.com The calculated energy difference between cis and trans forms of model systems lends strong support to the reliability of these computational methods for studying larger pigment structures like spheroidene. rsc.org

Table 1: Selected DFT Functionals and Basis Sets Used in Spheroidene Studies

| DFT Functional | Basis Set | Application | Reference |

| BP86 | 6-311G(d) | Potential energy studies of spheroidene isomers. | rsc.org |

| B3LYP | 6-31G(d) | Ground state geometry minimizations. researchgate.net | researchgate.netresearchgate.net |

| CCSD | cc-pVDZ | Calculation of cis-trans energy differences in model systems. | rsc.org |

| BD | cc-pVDZ | Calculation of cis-trans energy differences in model systems. | rsc.org |

Quantum Chemical Calculations for Electronic Transitions and Energy Surfaces

Quantum chemical calculations are essential for understanding the electronic transitions that govern the light-absorbing properties of carotenoids. Methods such as ZINDO/S and MNDO-PSDCI, the latter involving extensive configuration interaction, have been used to compute the absorption spectra of spheroidene isomers. researchgate.net These calculations help in assigning the positions of various excited singlet states, including the optically bright 1¹Bᵤ⁺ state and the dark 1¹Ag⁻ and 2¹Ag⁻ states. researchgate.net

A systematic investigation of locked-cis-isomers of spheroidene, including 13,14-locked-cis-spheroidene, has utilized these computational techniques to understand the relationship between stereochemistry and photophysical properties. researchgate.net The calculations, often performed on geometries optimized by DFT methods, provide accurate assignments of excited state energies. researchgate.netresearchgate.net For example, a comparison of the calculated electronic transitions in 13,14-locked-cis-spheroidene with its 77 K absorption spectrum shows good agreement. researchgate.net

Furthermore, theoretical studies have explored the potential energy surfaces for the triplet-state quenching mechanism in spheroidene. rsc.org These investigations are crucial for understanding how carotenoids dissipate excess energy and protect the photosynthetic apparatus from photodamage. The calculations reveal that twisting around specific carbon-carbon bonds can lead to singlet-triplet energy crossings, facilitating non-radiative decay back to the ground state. researchgate.net For 15,15'-cis-spheroidene, a singlet-triplet crossing is predicted to occur at a twisted geometry, suggesting that complete isomerization is not a prerequisite for energy dissipation. researchgate.net Similar investigations have been extended to the 13,14-cis isomer and its locked counterpart to rationalize experimental findings. scispace.com

Table 2: Calculated Electronic Transitions for 13,14-locked-cis-spheroidene

| State | Approximate Symmetry | Calculated Energy (eV) | Experimental Correlation | Reference |

| S₁ | 2¹Ag⁻ | ~2.3 | Corresponds to the low-lying dark state. | researchgate.netresearchgate.net |

| S₂ | 1¹Bᵤ⁺ | ~2.6 | Corresponds to the main absorption band. | researchgate.netresearchgate.net |

| - | 1¹Bᵤ⁻ | - | Location remains uncertain and is a subject of investigation. | researchgate.net |

Molecular Dynamics Simulations of Spheroidene in Protein Binding Pockets

While specific molecular dynamics (MD) simulation studies focusing exclusively on 13-cis-spheroidene are not extensively detailed in the provided results, the principles of MD are widely applied to understand the behavior of ligands like carotenoids within protein binding pockets. nih.govresearchgate.net MD simulations provide insights into the dynamic interactions between the pigment and the surrounding protein environment, which are crucial for the pigment's function. nih.gov

These simulations can reveal how the protein influences the conformation of the bound carotenoid. For instance, resonance Raman spectroscopy has indicated that the conjugated backbone of 15-cis-spheroidene is twisted upon binding to the photosynthetic reaction center. acs.org MD simulations can model such structural distortions and analyze their impact on the pigment's properties.

The general methodology of MD simulations involves defining a force field that describes the potential energy of the system, including terms for bonds, angles, dihedrals, and non-bonded interactions. researchgate.net The system, comprising the protein, the ligand (spheroidene), and solvent, is then allowed to evolve over time by solving Newton's equations of motion. researchgate.net This allows for the exploration of conformational landscapes and the identification of stable binding modes and key protein-ligand interactions. nih.gov Such studies are critical for understanding how the protein environment modulates the photophysical properties of spheroidene to optimize its light-harvesting and photoprotective roles.

Modeling of Energy Transfer Pathways and Photoprotective Mechanisms

Modeling the flow of energy from carotenoids to bacteriochlorophylls is fundamental to understanding their role in photosynthesis. pnas.orgacs.org Theoretical models are used to delineate the various pathways and their efficiencies. For spheroidene, energy transfer can occur from both the S₂ (1¹Bᵤ⁺) and S₁ (2¹Ag⁻) excited states. pnas.orgacs.org

Ultrafast transient absorption spectroscopy experiments, coupled with theoretical modeling, have elucidated the dynamics of these energy transfer processes. pnas.org In some photosynthetic complexes, spheroidene exhibits a dual S₂/S₁ mechanism for energy transfer. pnas.org The efficiency of these pathways is highly dependent on the specific protein environment and the conformation of the carotenoid. acs.org

The photoprotective mechanism of spheroidene involves quenching triplet excited states of bacteriochlorophyll (B101401) and detoxifying singlet oxygen. pnas.org Theoretical calculations are key to understanding the underlying principles of this function. For instance, modeling the triplet energy dissipation of 15,15'-cis-spheroidene has suggested that rotation around the central C15-C15' bond facilitates intersystem crossing to the ground state. rsc.orgresearchgate.net This cis-to-trans isomerization was proposed as a key mechanism for energy dissipation. scispace.comresearchgate.net However, subsequent studies on locked-cis-spheroidene isomers, which are incapable of such isomerization, have challenged this view, indicating that other relaxation pathways are also significant. scispace.comresearchgate.net Theoretical investigations into the potential energy surfaces of different isomers, including 13,14-cis-spheroidene, are ongoing to resolve these questions and provide a complete picture of the photoprotective strategies employed by these vital pigments. rsc.orgscispace.com

Isomerization Dynamics and Stereochemical Control

Cis-Trans Isomerization Pathways in Spheroidene (B75920)

The conversion between cis and trans isomers of spheroidene, a critical process for its function in photoprotection, primarily occurs through the triplet excited state (T1). wiley.comacs.org Upon sensitization, such as through energy transfer from triplet-state bacteriochlorophyll (B101401) in a photosynthetic reaction center, the spheroidene molecule is promoted to its T1 state. acs.orgnih.gov This triplet energy can be dissipated through isomerization, which involves rotation around a carbon-carbon double bond. scispace.comrsc.org

Studies tracing the cis-to-trans isomerization of various spheroidene isomers in the T1 state have revealed a clear dependence on the position of the cis bond. acs.org The quantum yield and the rate of this isomerization were found to increase systematically in the order of 13'-cis, 9-cis, 13-cis, and 15-cis isomers. acs.org The rates of intersystem crossing from the triplet state back to the ground state (T1 → S0) were similar for all cis isomers and approximately six times faster than that of the all-trans isomer, highlighting the efficiency of cis isomers in dissipating triplet energy. acs.orgacs.org

Theoretical investigations using density functional theory have provided insight into the energy landscape of this process. For the 13,14-cis-spheroidene isomer, a singlet-triplet energy crossing occurs when the C12-C13-C14-C15 dihedral angle is twisted to approximately 76°. scispace.com The energy barrier to reach this point is calculated to be about 6.32 kcal/mol higher than the energy of the relaxed 13,14-cis triplet state minimum. scispace.com The energy barrier for the complete sensitized isomerization is around 8.10 kcal/mol. scispace.com This demonstrates that a full 180° rotation is not required for energy dissipation; a partial twist is sufficient to facilitate the intersystem crossing that quenches the harmful triplet energy. scispace.comrsc.org Bond-length alternation in the conjugated backbone is another crucial reaction coordinate for reaching the point of singlet-triplet energy crossing. scispace.comrsc.org

| Spheroidene Isomer | Relative Rate of Isomerization (T1 state) | Relative Quantum Yield of Isomerization | Calculated Energy Barrier for Isomerization (kcal/mol) |

| 13'-cis | Lowest | Lowest | Not specified |

| 9-cis | Intermediate | Intermediate | Not specified |

| 13-cis | High | High | Not specified |

| 15-cis | Highest | Highest | ~7.7 |

| 13,14-cis | Not specified | Not specified | ~8.10 |

Table based on data from time-resolved absorption spectroscopy and theoretical calculations. scispace.comacs.org

Factors Influencing Isomeric Ratios in Biological Environments

The equilibrium between spheroidene isomers is not static but is influenced by a range of physical and chemical factors. nih.gov Generally, all-trans isomers are the most thermodynamically stable due to lower steric hindrance. nih.gov However, the formation of cis-isomers can be promoted by factors such as light, heat, acids, and the polarity of the local environment. nih.govscispace.com

In biological systems, the specific isomeric form of a carotenoid is often tightly regulated, suggesting a functional purpose behind the selection. rsc.org For spheroidene, it is speculated that its configuration is chosen based on its primary role: the all-trans configuration is typically found in light-harvesting antenna complexes, whereas a 15,15'-cis configuration is found in bacterial reaction centers. rsc.org This raises a fundamental question: is the natural selection of a specific geometric isomer determined by the structure of the protein's binding site or by the need for the organism to perform a particular biological function? rsc.org

The environment within a protein binding pocket is a critical determinant. The polarity of the binding site can influence isomeric stability. nih.gov Furthermore, the protein can exert steric pressure, forcing the carotenoid into a specific, sometimes non-planar, conformation. nih.gov Resonance Raman spectroscopy has revealed that spheroidene bound to the reaction center is distorted out-of-plane in its central region, a conformation imposed by the protein. nih.gov Studies using "locked" cis-isomers, which are synthetically prevented from isomerizing, have been instrumental in decoupling the photophysical properties of an isomer from the influence of the binding pocket. scispace.comresearchgate.net The fact that locked-15,15'-cis-spheroidene could be incorporated into a reaction center and perform its photoprotective function suggests that the protein environment is pre-organized to select and stabilize this specific isomer. scispace.comrsc.org

Structural Determinants for Protein Binding Site Specificity Towards Spheroidene Isomers

The selection of a specific spheroidene isomer by a protein is dictated by the precise three-dimensional architecture of its binding site. In the photosynthetic reaction center (RC) of Rhodobacter sphaeroides, the carotenoid binding pocket is structured to preferentially bind the 15,15'-cis isomer of spheroidene. nih.govgla.ac.uk

Key structural features governing this specificity include:

Gatekeeper Residues: The entry to the binding site is controlled by specific amino acids that act as "gatekeepers," allowing the carotenoid to approach from only one direction. gla.ac.uk Residues such as Phe M67 and Phe M68 are flexible and can adjust their positions to facilitate the entry of the carotenoid into the binding site. gla.ac.uk

Hydrogen Bonding: A crucial interaction for securing the carotenoid is a hydrogen bond between the methoxy (B1213986) group on the spheroidene tail and the tryptophan M75 residue. gla.ac.uk This interaction is considered vital for "locking" the carotenoid into its site and ensuring stable, unidirectional binding. gla.ac.uk Carotenoids that lack this methoxy group are often lost during the purification of reaction centers. gla.ac.uk

Steric Constraints: The geometry of the binding pocket imposes significant steric hindrance. While the 15,15'-cis isomer fits snugly into this pocket, other isomers may not. gla.ac.uk Notably, attempts to reconstitute the reaction center with a locked-13-cis-spheroidene were unsuccessful. gla.ac.uk This strongly suggests that the shape of the 13-cis isomer is incompatible with the binding site's structure. Theoretical studies support this, proposing that steric repulsion with surrounding peptide residues is likely the reason for the absence of the 13,14-cis isomer in the wild-type reaction center, despite its energetically favorable properties for energy dissipation. scispace.com

Hydrophobic Interactions: The binding pocket is lined with numerous hydrophobic amino acid residues that form stabilizing van der Waals contacts with the conjugated polyene chain of the spheroidene molecule. gla.ac.uk

The culmination of these interactions demonstrates that the protein binding site is not a passive scaffold but an active participant in selecting a specific stereoisomer, favoring the 15,15'-cis configuration over others like 13-cis due to a combination of specific hydrogen bonds and precise steric matching. researchgate.netgla.ac.uk

| Interacting Residue(s) | Location in Binding Site | Proposed Role in Spheroidene Binding |

| Trp M75 | Near methoxy head group | Forms a critical hydrogen bond, "locking" the carotenoid in place. gla.ac.uk |

| Phe M85 | Near Trp M75 | Positions Trp M75 correctly for hydrogen bonding. gla.ac.uk |

| Phe M67, Phe M68 | Opposite side of binding site | Act as flexible "gatekeepers," allowing carotenoid access. gla.ac.uk |

| Accessory Bacteriochlorophyll (BChlB) | Proximal to the cis-bond | Interacts with the central 15-15' double bond region. nih.govgla.ac.uk |

Evolutionary and Comparative Research Perspectives

Evolutionary Significance of Spheroidene (B75920) Isomers in Photosynthetic Organisms

The presence and specific isomeric forms of carotenoids like spheroidene in photosynthetic bacteria are not arbitrary but are the result of evolutionary selection to optimize light harvesting and photoprotection. While the all-trans isomer is common, the 15,15'-cis isomer is often found in the reaction centers of purple bacteria such as Rhodobacter sphaeroides. wikipedia.orgrsc.org This specific configuration is thought to be crucial for its function.

Recent studies combining resonance Raman spectroscopy and density functional theory (DFT) calculations have suggested that in addition to the 15,15'-cis isomer, the 13,14-cis isomer of spheroidene may also be present in the reaction center of Rhodobacter sphaeroides. rsc.org The natural selection of specific cis isomers is believed to be determined by the structure of the carotenoid binding pocket within the pigment-protein complex. rsc.org

The ability of certain carotenoid isomers to undergo cis-to-trans isomerization has been proposed as a mechanism for dissipating excess energy, thus protecting the photosynthetic apparatus from photodamage. researchgate.netpsu.edu However, studies on locked-cis-spheroidene isomers, which are incapable of this isomerization, have shown that complete cis-to-trans isomerization is not a prerequisite for photoprotection. rsc.orgpsu.edu This suggests that the specific conformation of the isomer within the protein environment plays a more critical role in its protective function than its ability to isomerize.

The evolutionary adaptation of using specific spheroidene isomers highlights a finely tuned mechanism for survival in varying light conditions. For instance, under aerobic conditions, some purple photosynthetic bacteria convert spheroidene to spheroidenone (B77047), which alters the carotenoid's excited-state properties and enhances its photoprotective capabilities. ebi.ac.ukpnas.org This conversion involves the addition of a keto group, which extends the conjugated system and lowers the triplet state energy, making it an effective quencher of harmful reactive oxygen species. pnas.org

Comparative Studies with Other Carotenoids in Different Phototrophic Systems

Comparative studies of 13-cis-spheroidene with other carotenoids in various phototrophic systems reveal diverse strategies for light harvesting and photoprotection. The function of a carotenoid is intricately linked to its molecular structure, including the number of conjugated double bonds and the presence of specific functional groups.

In purple bacteria, spheroidene, with its 10 conjugated double bonds, functions in both light harvesting, by absorbing light in the blue-green spectral region and transferring the energy to bacteriochlorophyll (B101401), and in photoprotection by quenching triplet states of bacteriochlorophyll. wikipedia.orgrsc.org In contrast, carotenoids in plant light-harvesting complexes exhibit a different photoprotective mechanism where the triplet wavefunction is shared between the carotenoid and adjacent chlorophylls (B1240455), a feature not observed in purple bacteria where the triplet state is almost entirely located on the carotenoid. nih.gov This difference is considered an evolutionary adaptation to oxygenic photosynthesis. nih.gov

The table below provides a comparative overview of this compound and other relevant carotenoids found in photosynthetic organisms.

| Carotenoid | Organism(s) | Key Functional Role(s) | Reference(s) |

| This compound | Rhodobacter sphaeroides | Photoprotection, potential role in light harvesting | rsc.orgpsu.edu |

| 15,15'-cis-Spheroidene | Rhodobacter sphaeroides | Primary photoprotective carotenoid in the reaction center | wikipedia.orgrsc.org |

| all-trans-Spheroidene | Rhodobacter sphaeroides | Light harvesting in antenna complexes | rsc.org |

| Spheroidenone | Rhodobacter sphaeroides (aerobic conditions) | Enhanced photoprotection against singlet oxygen | ebi.ac.ukpnas.org |

| Neurosporene (B1235373) | Rhodopseudomonas spheroides, Rhodopseudomonas gelatinosa | Biosynthetic precursor to spheroidene | ebi.ac.uk |

| Lycopene (B16060) | Rubrivivax gelatinosus | Biosynthetic precursor to spirilloxanthin | researchgate.net |

| Spirilloxanthin | Rhodospirillum rubrum, Rubrivivax gelatinosus | Major carotenoid in some purple bacteria | ebi.ac.ukresearchgate.net |

| Peridinin | Dinoflagellates | Light harvesting | researchgate.net |

This table is based on available research and may not be exhaustive.

Spectroscopic studies on locked-cis-isomers of spheroidene, including 13,14-locked-cis-spheroidene, have been instrumental in understanding the relationship between stereochemistry and photophysical properties. researchgate.netresearchgate.net These molecules, which cannot undergo cis-to-trans isomerization, allow for a more direct investigation of how a specific cis configuration influences the molecule's function. researchgate.net The results from these studies challenge earlier hypotheses that linked the photoprotective function of carotenoids directly to their ability to isomerize. rsc.orgpsu.edu

Furthermore, the biosynthetic pathways leading to these carotenoids are also subject to evolutionary pressures. In Rhodobacter species, the pathway proceeds through phytoene (B131915) and neurosporene to spheroidene. researchgate.netasm.org The enzymes involved in these pathways, such as phytoene desaturase and hydroxyneurosporene desaturase, are highly specific and regulated, ensuring the production of the appropriate carotenoids for the organism's specific environmental niche. asm.org

Emerging Research Avenues and Future Directions

Unexplored Roles of 13-cis-Spheroidene in Novel Biological Contexts

While the function of this compound in photosynthetic reaction centers is relatively well-studied, its potential roles in other biological contexts remain largely uncharted territory. ontosight.ainih.gov Recent studies have identified the presence of both 15,15'-cis and 13,14-cis isomers of spheroidene (B75920) within the reaction center of Rhodobacter sphaeroides, suggesting a potential for dual configurations and raising questions about the specific functional advantages of each isomer. nih.govrsc.org The natural selection of a cis-isomer is believed to be influenced by the structure of the carotenoid binding pocket within the pigment-protein complex. nih.gov

Future research is likely to focus on several key areas:

Beyond Photosynthesis: Investigating whether this compound or its derivatives play roles in other cellular processes within photosynthetic bacteria, such as stress response or signaling pathways.

Metabolic Engineering: Exploring the potential to manipulate carotenoid biosynthesis in microorganisms to produce specific isomers like this compound for targeted applications. frontiersin.org

Interactions with other Molecules: Delving into the specific interactions between this compound and other components of the cellular machinery, which could reveal new functions.

Advances in Spectroscopic and Computational Methodologies for Carotenoid Research

The study of carotenoids like this compound is heavily reliant on sophisticated analytical techniques. Continuous advancements in these methodologies are crucial for gaining a more profound understanding of their complex behaviors.

Spectroscopic Techniques:

High-performance liquid chromatography (HPLC) remains a primary tool for the separation and identification of carotenoid isomers, including different cis-configurations of spheroidene. mdpi.comresearchgate.netresearchgate.net However, new and refined spectroscopic methods are offering deeper insights:

Raman Spectroscopy: This non-destructive technique is increasingly used to characterize carotenoids. mdpi.comresearchgate.net Its sensitivity to the conjugated double bond system in carotenoids provides detailed structural information. mdpi.com Challenges remain in analyzing complex mixtures, but advancements like Spatially Offset Raman Spectroscopy (SORS), Coherent Anti-Stokes Raman Spectroscopy (CARS), and Stimulated Raman Scattering (SRS), coupled with artificial intelligence, are promising future directions. mdpi.comresearchgate.net

Ultrafast Time-Resolved Spectroscopy: This technique has been instrumental in studying the decay dynamics and energy transfer times of spheroidene isomers, revealing subtle differences between them. rsc.org

| Analytical Technique | Application in Carotenoid Research | Future Developments |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of individual carotenoids and their isomers. mdpi.com | Integration with green chromatography and miniaturized detection systems. mdpi.com |

| Raman Spectroscopy | Non-destructive characterization of carotenoid structure. mdpi.comresearchgate.net | Advanced techniques (SORS, CARS, SRS) and AI for improved analysis of complex samples. mdpi.comresearchgate.net |

| Ultrafast Time-Resolved Spectroscopy | Studying excited-state dynamics and energy transfer processes. rsc.org | Higher temporal and spectral resolution to probe finer details of photophysical events. |

Computational Methodologies:

Computational chemistry plays a vital role in interpreting experimental data and predicting the properties of carotenoids. Recent advancements are enabling more accurate and detailed modeling:

Density Functional Theory (DFT): DFT calculations are widely used to analyze resonance Raman spectra and determine the configurations of spheroidene isomers in the reaction center. nih.govrsc.org

Ab Initio Methods: High-level quantum chemical methods, such as density matrix renormalization group (DMRG) with perturbative corrections, are being applied to study the low-lying excited states of carotenoid models. nih.govosti.gov These methods help in understanding the complex photophysics, including the interplay between bright and dark excited states. nih.govosti.gov

Dynamical Simulations: Techniques like adaptive time-dependent DMRG (tDMRG) combined with Ehrenfest dynamics are being used to simulate the internal conversion processes of photoexcited carotenoids. arxiv.orgacs.org

These advanced computational approaches are crucial for bridging the gap between experimental spectroscopic data and a fundamental understanding of the electronic and structural dynamics of molecules like this compound. nih.gov

Prospects for Bio-Inspired Design Based on Spheroidene Photophysics

The unique light-harvesting and photoprotective properties of this compound make it an intriguing model for the development of bio-inspired technologies. The field of bio-inspired design looks to nature to find solutions for engineering challenges. researchgate.net

Key areas for future development include:

Artificial Photosynthesis: The efficient energy transfer mechanisms of spheroidene could inform the design of artificial light-harvesting systems for producing solar fuels. rsc.organnualreviews.org The goal is to create synthetic analogues that can capture and convert light energy with high efficiency.

Molecular Photovoltaics: Carotenoids are being investigated as potential photosensitizers in dye-sensitized solar cells (DSSCs). mdpi.com The photophysical properties of this compound could be harnessed to improve the performance of such devices. ontosight.airesearchgate.net

Optical Materials and Sensors: The distinct spectroscopic signatures of carotenoid isomers could be exploited in the development of novel optical materials or sensors that respond to specific light wavelengths or environmental changes.

The study of this compound and its unique photochemistry holds significant promise for advancing our knowledge in both fundamental biology and applied materials science. ontosight.ai As research continues to unravel the complexities of this fascinating molecule, it will undoubtedly inspire new innovations in a variety of fields.

Q & A

How is the molecular configuration of 13-cis-spheroidene experimentally characterized in photosynthetic systems?

Level: Basic

Answer: